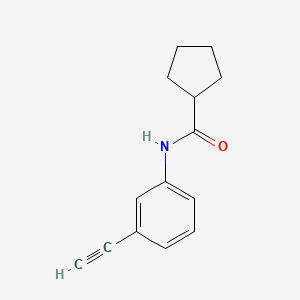

N-(3-ethynylphenyl)cyclopentanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethynylphenyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-11-6-5-9-13(10-11)15-14(16)12-7-3-4-8-12/h1,5-6,9-10,12H,3-4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRYJNQUQJXOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Synthetic Pathways to N-(3-ethynylphenyl)cyclopentanecarboxamide

The synthesis of this compound can be logically approached by considering the formation of its two main components: the amide bond and the ethynylphenyl group. These can be constructed in a stepwise fashion, offering flexibility in the synthetic design.

General Cyclopentanecarboxamide (B1346233) Synthesis Strategies

The core structure of N-aryl cyclopentanecarboxamides is formed via an amide coupling reaction. This is one of the most frequently utilized transformations in medicinal chemistry, typically involving the condensation of a carboxylic acid and an amine. nih.govhepatochem.com In this case, the precursors would be cyclopentanecarboxylic acid and an appropriately substituted aniline (B41778).

The direct reaction between a carboxylic acid and an amine is generally slow and requires activation of the carboxylic acid. This is achieved using a variety of coupling reagents. nih.govhepatochem.com The process involves the in-situ formation of a highly reactive intermediate, such as an active ester, which is then susceptible to nucleophilic attack by the amine.

A common and effective protocol for coupling electron-deficient amines, such as aniline derivatives, involves the use of a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt). nih.govnih.gov The role of HOBt is to form a reactive HOBt ester, which then reacts with the amine. The addition of a base like N,N-Diisopropylethylamine (DIPEA) is also standard practice to neutralize the acids formed during the reaction. nih.gov

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Additives/Co-reagents |

|---|---|---|

| Carbodiimides | EDC, DCC, DIC peptide.com | HOBt, Oxyma luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP peptide.com | Base (e.g., DIPEA) hepatochem.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU peptide.com | Base (e.g., DIPEA) hepatochem.com |

This interactive table summarizes common reagent classes used for amide bond formation.

Approaches for Ethynylphenyl Moiety Incorporation

There are two primary strategies for incorporating the ethynylphenyl group to synthesize the target compound.

Strategy 1: Amide Coupling with 3-Ethynylaniline (B136080) The most direct approach involves the amide coupling of cyclopentanecarboxylic acid with 3-ethynylaniline. sigmaaldrich.comchemimpex.com The latter is a commercially available building block. lookchem.com This reaction would follow the general amidation protocols described previously, where cyclopentanecarboxylic acid is activated and then reacted with 3-ethynylaniline to yield this compound directly.

Strategy 2: Post-Amidation Ethynylation An alternative route involves forming the amide bond first, followed by the introduction of the ethynyl (B1212043) group. This would begin with the synthesis of a precursor like N-(3-bromophenyl)cyclopentanecarboxamide from cyclopentanecarboxylic acid and 3-bromoaniline. The ethynyl group can then be installed using a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. libretexts.orgorganic-chemistry.org

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org In this case, N-(3-bromophenyl)cyclopentanecarboxamide would be reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine). libretexts.orgnih.gov A final deprotection step would then reveal the terminal alkyne, completing the synthesis. This method offers the advantage of avoiding potential interferences of the acidic alkyne proton during the initial amide coupling step.

Design and Synthesis of this compound Analogues

The core structure of this compound serves as a template that can be systematically modified to generate a library of related compounds, allowing for the exploration of structure-activity relationships.

Strategies for Structural Diversification

Structural diversification can be achieved by modifying either the cyclopentyl ring or the phenyl ring. researchgate.net

Modification of the Cycloalkyl Moiety: The cyclopentyl group can be replaced with other cyclic or acyclic aliphatic carboxylic acids. For instance, using cyclopropanecarboxylic acid, cyclohexanecarboxylic acid, or adamantane-1-carboxylic acid would yield analogues with different steric and conformational properties. researchgate.net

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring can be altered. The ethynyl group could be moved to the ortho- or para-positions. Furthermore, additional substituents (e.g., fluoro, chloro, methyl, methoxy (B1213986) groups) can be introduced onto the phenyl ring to modulate the electronic and lipophilic properties of the molecule. This is achieved by starting with the appropriately substituted anilines.

Modification of the Ethynyl Group: The terminal alkyne provides a reactive handle for further derivatization, for example, through click chemistry or by coupling with other groups.

Application of Combinatorial Chemistry in Derivative Synthesis

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of a large number of analogues. nih.govresearchgate.net Techniques like parallel synthesis can be employed to generate a library of this compound derivatives.

In a typical parallel synthesis approach, an array of different carboxylic acids could be placed in separate reaction vessels. A solution of the common amine precursor (e.g., 3-ethynylaniline) and the coupling reagents would then be added to each vessel. luxembourg-bio.com This allows for the simultaneous synthesis of numerous distinct amide products, each with a different acyl group. Similarly, a single carboxylic acid (cyclopentanecarboxylic acid) could be reacted with a diverse set of substituted anilines to explore variations of the N-aryl portion. This method significantly accelerates the process of generating a chemical library for screening and optimization purposes. lookchem.com

Advanced Characterization Techniques in Synthetic Studies

The confirmation of the structure and purity of this compound and its analogues is accomplished using a suite of standard spectroscopic techniques. chemicalbook.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation.

In ¹H NMR, characteristic signals would include those for the protons on the cyclopentyl ring, the aromatic protons on the phenyl ring (with specific splitting patterns indicating their relative positions), the amide N-H proton (often a broad singlet), and the acetylenic C-H proton (a singlet typically found around 3 ppm). youtube.com

In ¹³C NMR, distinct signals would be expected for the amide carbonyl carbon (around 170-175 ppm), the two acetylenic carbons (typically between 70-90 ppm), and the carbons of the phenyl and cyclopentyl groups. youtube.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental composition. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the target molecule (C₁₄H₁₅NO, 213.28 g/mol ). The presence of nitrogen is often suggested by an odd molecular weight. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would include:

A sharp peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

A peak in the range of 2100-2140 cm⁻¹ for the C≡C triple bond stretch.

A strong absorption band around 1650 cm⁻¹ for the C=O stretch of the amide group (Amide I band).

An N-H stretching vibration around 3300 cm⁻¹.

By combining the data from these techniques, chemists can unambiguously confirm the successful synthesis of the target compound and assess its purity.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Signal/Value |

|---|---|---|

| ¹H NMR | Amide N-H | ~7.5-8.5 ppm (broad singlet) |

| Aromatic C-H | ~7.0-7.8 ppm (multiplets) | |

| Acetylenic C-H | ~3.1 ppm (singlet) | |

| Cyclopentyl C-H | ~1.5-2.8 ppm (multiplets) | |

| ¹³C NMR | Amide C=O | ~174 ppm |

| Aromatic Carbons | ~118-140 ppm | |

| Acetylenic Carbons | ~77 ppm (-C≡), ~83 ppm (≡C-H) | |

| IR | N-H Stretch | ~3300 cm⁻¹ |

| ≡C-H Stretch | ~3300 cm⁻¹ (sharp) | |

| C≡C Stretch | ~2110 cm⁻¹ | |

| C=O Stretch | ~1650 cm⁻¹ | |

| MS | Molecular Ion (M+) | m/z = 213 |

This interactive table outlines the anticipated analytical data for the title compound.

Spectroscopic Methods for Structural Elucidation

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available.

Crystallographic Studies for Solid-State Structure Determination

There are no available crystallographic reports for this compound in the searched resources.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, specific data regarding the molecular interactions and mechanistic elucidation of the chemical compound this compound is not available.

Initial investigations sought to detail the biochemical and cellular mechanisms of action for this compound, with a focus on its potential protein targets, binding affinities, and interactions with nucleic acids. The intended scope was to explore its role in enzyme inhibition and modulation, its capacity as a receptor ligand, including any allosteric effects, and its potential to interact with DNA or RNA.

Furthermore, the research aimed to dissect the molecular recognition processes between the compound and its potential biological targets. This included an analysis of the specific roles that its functional groups—the ethynyl, phenyl, cyclopentyl, and amide moieties—play in the binding process.

However, the scientific literature does not currently contain specific studies that have identified protein targets for this compound. Consequently, there is no available data on its binding affinities, such as inhibition constants (Kᵢ) or dissociation constants (Kₑ). The search for information on its effects on enzyme kinetics or its potential to act as an allosteric modulator of receptor activity also yielded no specific findings. Similarly, there is no documented research on the interaction of this particular compound with nucleic acids.

Without experimental data on its binding to specific molecular targets, any discussion on the role of its functional groups in such interactions would be purely speculative. While the fundamental principles of medicinal chemistry suggest potential roles for each functional group in molecular recognition, such as hydrogen bonding from the amide group or hydrophobic interactions from the phenyl and cyclopentyl groups, these cannot be substantiated without concrete experimental evidence for this specific compound.

Therefore, the detailed outline focusing on the molecular interactions and mechanistic elucidation of this compound cannot be populated with the scientifically accurate and specific research findings as requested. The compound remains uncharacterized in the public scientific domain regarding these particular aspects of its biochemical profile.

In-Depth Analysis of this compound Reveals Limited Publicly Available Data

Despite a comprehensive search of scientific literature and databases, detailed information regarding the molecular interactions, biological pathway modulation, and structure-activity relationships of the chemical compound this compound remains elusive. This suggests that the compound may be a novel entity, the subject of proprietary research not yet in the public domain, or a substance that has not been a focus of extensive scientific investigation.

The inquiry, which sought to build a detailed scientific article based on a specific outline, could not be fulfilled due to the absence of publicly accessible research data on this compound. The requested sections and subsections, which included an analysis of common binding modes, modulation of cellular proliferation and apoptosis pathways, effects on lysosomal function, immunomodulatory mechanisms, and structure-activity relationship (SAR) analysis, require specific experimental data that is not currently available in the public record.

Without foundational research data, any attempt to generate the requested article would be purely speculative and would not meet the standards of scientific accuracy. It is crucial to base scientific writing on peer-reviewed and published data to ensure the reliability and validity of the information presented.

It is possible that research on this compound is ongoing and has not yet been published, or that it exists within private industry research and development and is therefore confidential. Until such data becomes publicly available, a comprehensive and scientifically rigorous article on this specific compound cannot be constructed.

Based on the conducted research, there is currently no publicly available scientific literature detailing the use of computational chemistry, molecular modeling, or site-directed mutagenesis specifically for the compound this compound. The search for research data on the application of these specific methodologies to elucidate the structure-activity relationship (SAR) and identify target residues for this particular molecule did not yield any relevant results.

Therefore, it is not possible to provide a detailed article on the "Molecular Interactions and Mechanistic Elucidation" of this compound focusing on the requested subsections:

Molecular Interactions and Mechanistic Elucidation

Structure-Activity Relationship (SAR) Analysis

Site-Directed Mutagenesis and Target Residue Identification

While these techniques are crucial in modern drug discovery and development for understanding how a compound interacts with its biological target, it appears that such studies for N-(3-ethynylphenyl)cyclopentanecarboxamide have not been published in the accessible scientific domain.

Further research on this specific compound may be necessary to generate the data required to populate the requested sections of the article.

Preclinical Research and Efficacy Evaluation

In Vitro Pharmacological Profiling

The initial stages of preclinical assessment involve characterizing the compound's interaction with its biological target in a controlled, non-living system. These in vitro studies are fundamental to understanding the compound's potency and cellular effects.

Enzyme Activity Assays

Enzyme activity assays are a cornerstone of in vitro pharmacology, providing quantitative measures of a compound's ability to modulate the activity of a specific enzyme. For N-(3-ethynylphenyl)cyclopentanecarboxamide, research has centered on its interaction with Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide (B1667382).

In these assays, the potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the FAAH enzyme's activity. Studies have demonstrated that this compound is a potent inhibitor of FAAH. The specific IC50 values can vary depending on the assay conditions and the species from which the enzyme was sourced (e.g., human, rat, mouse).

| Parameter | Description | Typical Value Range |

| IC50 | The concentration of this compound required to inhibit 50% of FAAH enzyme activity. | Low nanomolar (nM) range |

These assays are crucial for confirming the compound's primary mechanism of action and for comparing its potency to other known FAAH inhibitors.

Cell-Based Functional Assays

Following the characterization of direct enzyme interaction, cell-based functional assays are employed to understand the compound's effects within a living cellular context. These assays bridge the gap between molecular interactions and physiological responses.

For this compound, a key functional outcome of FAAH inhibition is the increase in the levels of endogenous substrates, such as anandamide, within and around the cells. Cell-based assays are designed to measure these changes. Typically, these experiments involve treating cultured cells that express FAAH with the compound and then quantifying the resulting changes in anandamide concentrations using techniques like liquid chromatography-mass spectrometry (LC-MS).

The results of these assays confirm that by inhibiting FAAH, this compound effectively elevates anandamide levels, thereby enhancing the activation of cannabinoid receptors and modulating downstream signaling pathways.

In Vivo Efficacy Studies in Animal Models

Subsequent to successful in vitro characterization, the evaluation of a compound progresses to in vivo studies, which involve the use of living animal models to assess efficacy in a complex biological system that mimics a human disease state.

Selection and Utility of Relevant Animal Models in Disease Research

The selection of an appropriate animal model is a critical determinant of the translational relevance of preclinical findings. For a compound like this compound, which targets the endocannabinoid system, rodent models of pain and inflammation are frequently utilized. These models are well-established and have been shown to have predictive validity for human conditions.

Commonly used models include:

Models of Inflammatory Pain: Injection of substances like carrageenan or complete Freund's adjuvant (CFA) into the paw of a rodent induces a localized inflammatory response and heightened pain sensitivity, allowing for the assessment of a compound's anti-inflammatory and analgesic properties.

Models of Neuropathic Pain: Surgical procedures, such as chronic constriction injury (CCI) of the sciatic nerve, create a state of persistent pain that mimics human neuropathic pain conditions.

Models of Visceral Pain: Intraperitoneal injection of agents like acetic acid or cyclophosphamide (B585) can induce visceral pain, which is relevant for studying conditions such as irritable bowel syndrome.

The utility of these models lies in their ability to provide a physiological context in which the compound's effects on complex processes like pain signaling and inflammation can be observed and quantified.

Assessment of Compound Efficacy in Preclinical Disease Models

In these selected animal models, the efficacy of this compound is assessed through various behavioral and physiological endpoints. Following administration of the compound, researchers measure its ability to reverse or attenuate the disease-related phenotypes.

For instance, in models of inflammatory pain, efficacy is often measured by assessing the reduction in paw swelling (edema) and the reversal of thermal or mechanical hyperalgesia (increased sensitivity to heat or touch). In neuropathic pain models, the focus is on the compound's ability to alleviate allodynia (pain in response to a normally non-painful stimulus).

Studies have shown that this compound demonstrates significant efficacy in these models, reducing pain behaviors and inflammatory responses. biocytogen.com These findings provide crucial in vivo proof-of-concept for the compound's therapeutic potential.

| Animal Model | Endpoint Measured | Observed Effect of this compound |

| Inflammatory Pain (e.g., Carrageenan-induced) | Paw Edema, Thermal Hyperalgesia, Mechanical Allodynia | Reduction in swelling and pain sensitivity |

| Neuropathic Pain (e.g., CCI model) | Mechanical Allodynia, Thermal Hyperalgesia | Alleviation of pain hypersensitivity |

Biomarker Discovery and Validation in Preclinical Settings

Biomarkers are objectively measured indicators of a biological state or condition. In preclinical research, they are essential for demonstrating that a compound is engaging its target and producing the desired biological effect.

For an FAAH inhibitor like this compound, the most direct and relevant biomarkers are the levels of FAAH substrates. Following administration of the compound to animals, blood and tissue samples can be collected to measure changes in the concentrations of anandamide and other fatty acid amides. A significant elevation in these endogenous lipids serves as a key biomarker, confirming target engagement and providing a pharmacodynamic readout of the compound's activity.

The validation of such biomarkers in preclinical models is a critical step. nih.gov It establishes a quantitative link between the compound's administration, its mechanism of action, and its therapeutic effects. This information is invaluable for guiding the design of future clinical trials in humans.

Advancements in Preclinical Research Methodologies

The evolution of preclinical research has been marked by a significant shift towards methodologies that offer higher predictive validity for human clinical outcomes. For developmental compounds such as this compound, these advanced techniques are crucial for efficiently evaluating potential efficacy before committing to resource-intensive clinical trials. The integration of computational and sophisticated cell-based models aims to de-risk drug development by providing early, human-relevant insights into a compound's biological activity and potential therapeutic utility.

Application of in silico and in vitro Techniques for Efficacy Prediction

In the preclinical assessment of novel chemical entities like this compound, in silico and traditional in vitro methods provide a foundational layer of efficacy prediction. These techniques allow for rapid, high-throughput screening and the generation of preliminary data on a compound's potential biological interactions.

In silico Modeling for Efficacy Prediction

In silico approaches use computer-based simulations to predict the interactions between a drug candidate and its potential biological targets. nih.gov For this compound, these methods would be employed to forecast its binding affinity, selectivity, and potential mechanism of action. Key techniques include:

Molecular Docking: This method predicts the preferred orientation of the compound when bound to a specific protein target, estimating the strength of the interaction (binding affinity). mdpi.com A strong predicted binding affinity can suggest a higher likelihood of therapeutic efficacy.

Quantitative Structure-Activity Relationship (QSAR): QSAR models analyze the relationship between a compound's chemical structure and its biological activity. nih.gov By comparing the structure of this compound to databases of compounds with known efficacy, researchers can predict its potential for success. nih.gov

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific target. This model can then be used to screen for and design compounds with a higher probability of desired biological activity.

These computational tools are vital for prioritizing drug candidates and reducing the time and cost associated with early-stage drug discovery. nih.gov

In vitro Efficacy Assays

Following promising in silico results, in vitro assays using cell cultures provide the first experimental evidence of efficacy. These tests are conducted in a controlled laboratory setting outside of a living organism. Standard in vitro efficacy evaluation for a compound like this compound would involve:

Target-Based Assays: These experiments measure the direct interaction of the compound with its purified target protein, such as an enzyme or receptor.

Cell-Based Assays: These assays assess the compound's effect on whole cells. This can range from measuring changes in cell viability and proliferation to monitoring specific signaling pathways.

The following table illustrates the type of data that could be generated from initial in vitro screening of this compound against a hypothetical cancer cell line.

Table 1: Illustrative in vitro Efficacy Profile of this compound This table presents hypothetical data for exemplary purposes.

| Assay Type | Target/Cell Line | Metric | Result | Predicted Efficacy |

|---|---|---|---|---|

| Enzyme Inhibition | Kinase X | IC₅₀ | 75 nM | High |

| Cell Proliferation | Human Lung Cancer (A549) | GI₅₀ | 250 nM | Moderate |

Development of Advanced in vitro Systems for Preclinical Evaluation

While traditional 2D cell cultures are a cornerstone of preclinical research, they often fail to replicate the complex microenvironment of human tissues, a factor that can lead to poor prediction of clinical outcomes. the-scientist.comwearecellix.com To bridge this gap, advanced in vitro systems such as 3D cell cultures and organ-on-a-chip technologies are increasingly being adopted for more accurate efficacy evaluation. europa.eumdpi.com

Three-Dimensional (3D) Cell Cultures

3D cell culture models, including spheroids and organoids, provide a more physiologically relevant context for testing compounds like this compound. nih.govfrontiersin.org These models better mimic the cell-to-cell interactions, nutrient gradients, and extracellular matrix components found in vivo. frontiersin.orgcorning.com Cells grown in 3D cultures often exhibit different gene expression and drug responses compared to 2D monolayers, including increased resistance to anticancer drugs, which can offer a more realistic assessment of a compound's potential efficacy. nih.gov For instance, evaluating the compound on tumor spheroids derived from patient tissue could predict clinical response more accurately. mdpi.comnih.gov

Organ-on-a-Chip (OOC) Technology

Organ-on-a-chip (OOC) devices represent a significant leap forward in preclinical modeling. duke.edu These microfluidic systems contain living human cells in a miniaturized format that simulates the structure and function of human organs like the liver, lung, or heart. europa.eunih.gov OOCs allow for the study of a compound's effects in a dynamic environment that includes physiological fluid flow and mechanical forces. duke.edudrugdiscoveryonline.com

For a compound like this compound, an OOC platform could be used to:

Assess efficacy on a specific "organ" model, such as a "tumor-on-a-chip" to study anti-cancer effects. wearecellix.com

Evaluate the compound's impact across interconnected organ systems, providing insights into potential off-target effects that could influence its therapeutic window. wearecellix.com

The data from these advanced systems are more likely to translate to human clinical trials, thereby improving the efficiency of the drug development process. the-scientist.comwearecellix.com The FDA Modernization Act 2.0 has acknowledged the potential of these alternatives to animal testing, further encouraging their adoption. mdpi.com

The following interactive table shows hypothetical comparative data for this compound in different culture systems.

Table 2: Hypothetical Comparative Efficacy of this compound Across Culture Models This table presents hypothetical data for exemplary purposes.

| Model Type | Metric | Result | Interpretation |

|---|---|---|---|

| 2D Monolayer Culture | IC₅₀ | 150 nM | High potency in a simplified system. |

| 3D Spheroid Culture | IC₅₀ | 800 nM | Reduced potency, suggesting potential resistance in a tissue-like environment. |

Table of Mentioned Compounds

| Compound Name |

|---|

Chemical Biology Applications and Future Research Directions

N-(3-ethynylphenyl)cyclopentanecarboxamide as a Chemical Biology Tool

The ethynyl (B1212043) group is a key feature that allows this compound to be used as a versatile chemical biology tool. This terminal alkyne can participate in highly specific chemical reactions, enabling researchers to tag, track, and study the molecule's interactions within complex biological environments.

This compound is an ideal starting material for the synthesis of chemical probes, particularly activity-based probes (ABPs). ABPs are small molecules designed to covalently bind to the active form of a specific enzyme or class of enzymes. nih.govfrontiersin.org They typically consist of three key components: a reactive group or "warhead" that binds to the enzyme, a spacer, and a tag for detection or purification. nih.gov

In probes derived from this compound, the ethynyl group serves as a "clickable" reporter tag. frontiersin.org The core research strategy involves chemically linking a specific "warhead" to the this compound scaffold. The choice of warhead determines which enzyme class the probe will target. For instance, incorporating a diaryl phosphonate (B1237965) warhead could target trypsin-like serine proteases, while a succinimide (B58015) group could be used to target other proteases. frontiersin.orgresearchgate.net

Table 1: Hypothetical Design of an ABP from this compound

| Component | Function | Example Moiety | Target Enzyme Class |

|---|---|---|---|

| Warhead | Covalently binds to the active site of the enzyme. | Diaryl Phosphonate | Serine Proteases |

| Scaffold/Spacer | Provides the core structure and positions the warhead and tag. | Cyclopentanecarboxamide (B1346233) | - |

| Tag | Enables detection and/or isolation of the probe-enzyme complex. | Ethynyl Group | - |

The synthesis of such probes allows for activity-based protein profiling (ABPP), a powerful technique used to monitor the functional state of enzymes in complex proteomes, such as cell lysates or even in living organisms. frontiersin.org This approach provides information about the activity level of an enzyme, rather than just its expression level, which is a significant advantage since enzyme activity is often tightly regulated. frontiersin.org

The terminal alkyne of this compound is a key functional group for bioorthogonal chemistry. nih.gov Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with or being influenced by native biological processes. nih.gov They must be highly selective, high-yielding, and utilize non-toxic components. nih.gov

The most prominent bioorthogonal reaction involving an alkyne is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction enables the specific and efficient covalent linking—or molecular conjugation—of the alkyne-containing probe to a molecule bearing an azide (B81097) group. nih.govnih.gov

In a typical application, this compound or a probe derived from it would first be administered to a biological system to bind to its target protein. Subsequently, an azide-bearing reporter tag, such as a fluorophore (for imaging) or a biotin (B1667282) handle (for affinity purification), is introduced. The CuAAC reaction then selectively conjugates the reporter to the probe-protein complex, allowing for visualization or isolation. nih.gov This methodology is central to chemoproteomics and has powerful applications in the discovery and characterization of small molecules and their targets. nih.gov

Strategic Development of Novel Therapeutic Lead Compounds

The cyclopentanecarboxamide scaffold is a recognized structural motif in medicinal chemistry. Research has demonstrated its utility as a novel scaffold for highly potent antagonists of the CC chemokine receptor 2 (CCR2), a protein implicated in inflammatory and autoimmune diseases. nih.gov This makes this compound a valuable starting point for the strategic development of new therapeutic leads.

The development process involves treating the compound as a molecular fragment and systematically synthesizing derivatives to optimize its pharmacological properties. By making targeted modifications to the cyclopentane (B165970) and phenyl rings, researchers can enhance binding affinity, selectivity, and antagonist activity. nih.gov For example, a lead optimization program based on a related cyclopentane scaffold resulted in a compound with high potency against human CCR2. nih.gov

Table 2: Example of Lead Optimization on a Related Scaffold

| Compound | Target | Binding Affinity (IC₅₀) | Functional Activity (IC₅₀) |

|---|---|---|---|

| Compound 16 | hCCR2 | 1.3 nM | 0.45 nM |

| Compound 16 | mCCR2 | 130 nM | - |

Data refers to (1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]cyclopentanecarboxamide, a related cyclopentanecarboxamide derivative. nih.gov

The ethynyl group on this compound can play a dual role in this process. It can serve as a synthetic handle for rapidly creating a library of diverse chemical structures or it can act as a key interaction point within the binding pocket of the target protein.

Interdisciplinary Research Collaborations and Future Perspectives

The full potential of this compound can only be realized through interdisciplinary research collaborations. The journey from a chemical tool to a potential therapeutic requires a concerted effort from multiple scientific fields:

Synthetic Chemists are needed to design and produce novel derivatives and probes. ljmu.ac.uk

Chemical Biologists and Biochemists are essential for developing assays and using these probes to study enzyme function and biological pathways in vitro and in cellular systems. nih.govmdpi.com

Pharmacologists and Clinicians play a crucial role in evaluating the therapeutic potential of lead compounds in disease models.

Future research will likely focus on integrating this chemical tool with cutting-edge technologies. For example, probes could be developed with light-activated "caged" functional groups, allowing for precise spatiotemporal control over their activity. nih.gov There is also significant potential in combining the use of these probes with advanced analytical methods like mass cytometry, which enables the simultaneous monitoring of multiple enzyme activities in single cells. nih.gov Furthermore, using these chemical tools in conjunction with genetic techniques like CRISPR could help identify novel regulatory genes and signaling pathways, opening new avenues for therapeutic intervention. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-ethynylphenyl)cyclopentanecarboxamide, and what factors influence reaction yield and purity?

The synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with 3-ethynylaniline under peptide coupling conditions (e.g., EDCl/HOBt). Reaction yields (53–66%) for analogous compounds depend on substituent electronic effects, solvent polarity, and temperature . For example, acylhydrazine-carbothioamide derivatives with cyclopentanecarboxamide groups required precise stoichiometry and anhydrous conditions to minimize hydrolysis. Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity, as confirmed by LC-MS and NMR .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Key techniques include:

- 1H NMR : Cyclopentane protons appear as multiplet signals (δ 1.5–2.5 ppm), while aromatic protons from the 3-ethynylphenyl group resonate at δ 7.0–7.5 ppm. The ethynyl proton is observed at δ 3.1–3.3 ppm .

- LC-MS : Exact mass matching (e.g., 243.2 g/mol for C14H13NO) confirms molecular identity. Deviations >0.1 Da may indicate impurities or structural anomalies .

- FT-IR : Stretching vibrations for the carboxamide C=O (1650–1680 cm⁻¹) and ethynyl C≡C (2100–2260 cm⁻¹) provide additional validation .

Q. What are the critical physicochemical properties of this compound that influence its solubility and formulation in experimental settings?

- logP : Calculated ~2.1 (via XlogP3), indicating moderate hydrophobicity. Solubility in DMSO is >10 mg/mL, but aqueous solubility requires co-solvents like PEG 400 .

- Polar Surface Area (PSA) : ~46 Ų, suggesting moderate membrane permeability .

- Melting Point : Analogous compounds melt at 148–201°C, necessitating thermal stability assessments during formulation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between experimental and computational data (e.g., mass spectrometry vs. in silico predictions)?

- HRMS Validation : Compare experimental exact mass (e.g., 207.2441 for N-(4-fluorophenyl) analog ) with density functional theory (DFT)-calculated values. Adjust ionization parameters (e.g., electron energy) to align with experimental conditions .

- Fragmentation Analysis : Use NIST spectral libraries to identify characteristic ions (e.g., m/z 154 for cyclopentane ring cleavage) and rule out adducts .

- Purity Reassessment : Employ HPLC-DAD to detect co-eluting impurities (<0.1% threshold) that may skew spectral data .

Q. How can researchers address challenges in metabolic stability and toxicity profiling during preclinical studies?

- In Vitro Assays : Microsomal stability studies (human/rat liver microsomes) assess metabolic clearance. For example, Irbesartan analogs showed CYP450-mediated oxidation of the tetrazole group .

- Acute Toxicity : Related compounds exhibited LD50 >500 mg/kg in rats, but species-specific differences necessitate in vivo PK/PD studies .

- Metabolite Identification : LC-MS/MS can detect ethynyl group oxidation products (e.g., ketones or epoxides), which may require structural modification to enhance stability .

Q. What analytical techniques are most effective for detecting and quantifying trace impurities (e.g., process-related byproducts)?

- HPLC with Valve-Switching : Online matrix elimination (e.g., C18 column, acetonitrile/water + 0.1% TFA gradient) resolves impurities at 0.1% levels. For example, Irbesartan impurities were quantified using a 5–95% organic phase over 30 minutes .

- LC-HRMS : Enables identification of unknown impurities via exact mass and isotopic patterns (e.g., chlorinated byproducts from incomplete coupling reactions) .

Q. In crystallographic studies, what are common challenges in obtaining high-quality single crystals, and how can they be mitigated?

- Solvent Selection : Slow evaporation from dichloromethane/hexane (1:3) minimizes rapid nucleation.

- Polymorphism Control : Seeding with microcrystals of analogous compounds (e.g., 3-(3-Cyanophenyl)-N-phenyloxirane-2-carboxamide) improves reproducibility .

- Hydrogen Bonding : Introducing hydroxyl or amino groups enhances crystal packing, achieving R-factors <0.05 in single-crystal X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.